



(4-Boc-aminophenyl)boronic Acid: A Versatile Building Block in Drug Discovery

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Compound of Interest

Compound Name: (4-Boc-Aminophenyl)Boronic Acid

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(4-Boc-aminophenyl)boronic acid has emerged as a critical reagent in medicinal chemistry, primarily serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique structural features, combining a boronic acid moiety with a Boc-protected aniline, make it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the facile construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This application note will delve into the significant roles of (4-Boc-aminophenyl)boronic acid in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors for cancer therapy.

Key Applications in Drug Discovery:

The primary application of **(4-Boc-aminophenyl)boronic acid** lies in its utility as a precursor for introducing an aminophenyl group into a target molecule. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized. This strategy is widely employed in the synthesis of various classes of drugs, most notably:

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of cancer cells. Several potent PARP inhibitors have been synthesized using (4-Boc-aminophenyl)boronic acid as a key starting material.[1][2][3][4][5] The aminophenyl moiety often serves as a crucial pharmacophore that interacts with the active site of the PARP enzyme.[4][5]



- Kinase Inhibitors: Kinases are a large family of enzymes that play a central role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. **(4-Boc-aminophenyl)boronic acid** is utilized in the synthesis of various kinase inhibitors, where the aminophenyl group can be elaborated to interact with specific residues in the kinase domain.[6][7][8]
- Other Therapeutic Agents: The versatility of this building block extends beyond oncology.
 Boronic acid derivatives, in general, have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[9][10][11] The ability to easily introduce a reactive amine handle via (4-Boc-aminophenyl)boronic acid opens up avenues for creating diverse libraries of compounds for various therapeutic targets.

Experimental Protocols:

The Suzuki-Miyaura cross-coupling reaction is the most common application of **(4-Boc-aminophenyl)boronic acid** in drug synthesis. Below is a general protocol for this reaction, followed by a deprotection step.

Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of **(4-Boc-aminophenyl)boronic acid** with an aryl or heteroaryl halide/triflate.

Materials:

- · (4-Boc-aminophenyl)boronic acid
- Aryl or heteroaryl halide (e.g., bromide, iodide) or triflate
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
- Solvent (e.g., Dioxane, Toluene, DMF, with water for biphasic systems)
- Inert gas (Argon or Nitrogen)



Procedure:

- To a reaction vessel, add the aryl/heteroaryl halide/triflate (1.0 eq), (4-Bocaminophenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (0.05-0.1 eq).
- Purge the vessel with an inert gas for 10-15 minutes.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired Bocprotected biaryl compound.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

- Boc-protected compound from Protocol 1
- Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in Dioxane)
- Solvent (e.g., Dichloromethane)

Procedure:



- Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).
- Add the acidic solution (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-4 hours (monitored by TLC or LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Neutralize the residue with a saturated solution of a weak base (e.g., NaHCO₃) and extract with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Quantitative Data Summary:

The following tables summarize the inhibitory activities of compounds synthesized using **(4-Boc-aminophenyl)boronic acid** as a key intermediate.



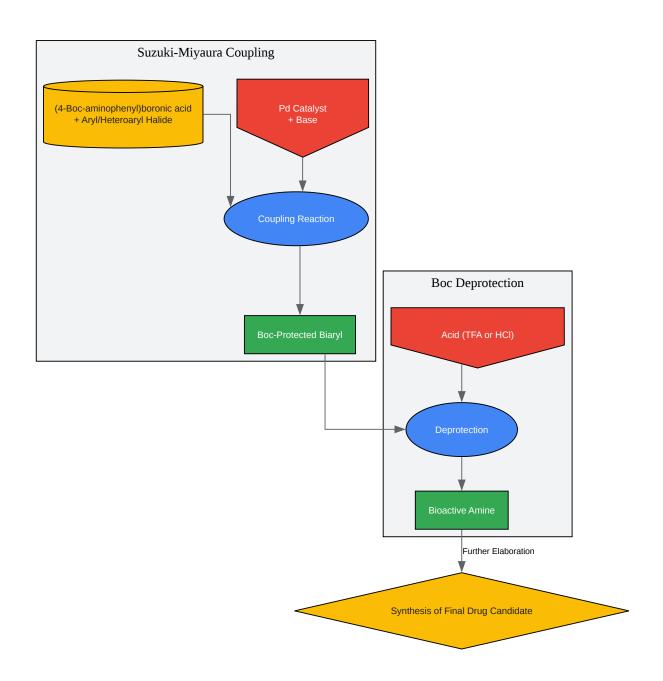
Compound	Target	IC50 (nM)	Reference
161	PARP-1	Potent (exact value not specified)	[1]
1 6j	PARP-1	Potent (exact value not specified)	[1]
Y17	PARP-1	0.61	[4]
Y29	PARP-1	0.66	[4]
Y31	PARP-1	0.41	[4]
Y49	PARP-1	0.96	[4]
Y49	PARP-2	61.90	[4]
8a	PARP-1	36	[5]
Olaparib (reference)	PARP-1	34	[5]
10k	ALKL1196M	8.4	[6]

Compound	Cell Line	IC ₅₀ (μM)	Reference
1 6j	Normal human cells	> 300	[1]
161	Normal human cells	> 300	[1]
10k	NCI-H2228	0.52	[6]

Visualizations:

Experimental Workflow: Synthesis of Bioactive Amines



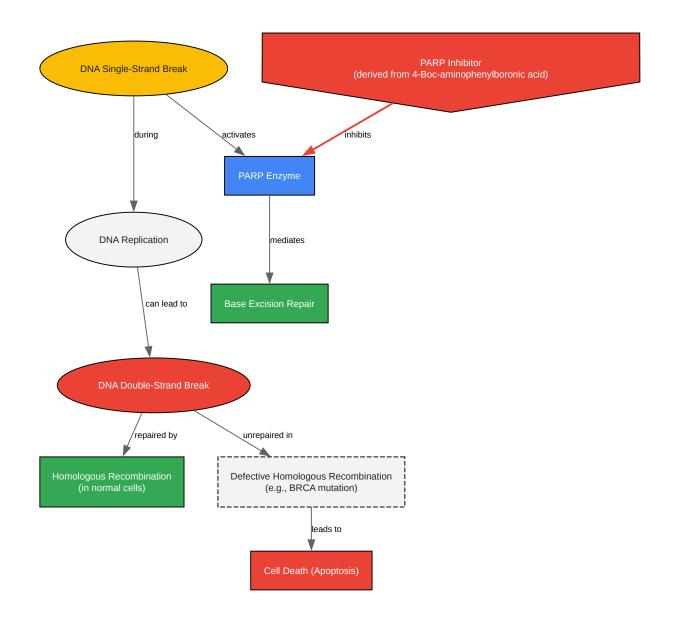


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Caption: Synthetic workflow for bioactive amines using (4-Boc-aminophenyl)boronic acid.



Signaling Pathway: PARP Inhibition in Cancer Therapy



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Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

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